molecular formula C3H4Br4 B14690008 1,1,2,3-Tetrabromopropane CAS No. 34581-76-5

1,1,2,3-Tetrabromopropane

Cat. No.: B14690008
CAS No.: 34581-76-5
M. Wt: 359.68 g/mol
InChI Key: FCMPIAVBSFMMDT-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4 It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms

Preparation Methods

1,1,2,3-Tetrabromopropane can be synthesized through the bromination of propyne. The reaction involves the addition of bromine to propyne, resulting in the formation of this compound. The reaction conditions typically include the use of bromine as a reagent and a suitable solvent to facilitate the reaction .

Chemical Reactions Analysis

1,1,2,3-Tetrabromopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.

Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2,3-Tetrabromopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,3-Tetrabromopropane involves its interaction with various molecular targets. In substitution reactions, it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atoms. In elimination reactions, it can form alkenes through the removal of bromine atoms under basic conditions .

Comparison with Similar Compounds

1,1,2,3-Tetrabromopropane can be compared with other similar compounds such as:

    1,1,2,2-Tetrabromopropane: This compound has a similar structure but with a different arrangement of bromine atoms.

    1,2,2,3-Tetrabromopropane: Another isomer with a different bromine substitution pattern.

The uniqueness of this compound lies in its specific bromine arrangement, which influences its reactivity and applications .

Properties

CAS No.

34581-76-5

Molecular Formula

C3H4Br4

Molecular Weight

359.68 g/mol

IUPAC Name

1,1,2,3-tetrabromopropane

InChI

InChI=1S/C3H4Br4/c4-1-2(5)3(6)7/h2-3H,1H2

InChI Key

FCMPIAVBSFMMDT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)Br)Br)Br

Origin of Product

United States

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